molecular formula C13H15ClO3 B310659 Cyclopentyl(4-chlorophenoxy)acetate

Cyclopentyl(4-chlorophenoxy)acetate

Cat. No.: B310659
M. Wt: 254.71 g/mol
InChI Key: WCNYOWNZCIKSKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentyl(4-chlorophenoxy)acetate is a synthetic chemical reagent of interest in pharmaceutical and chemical research. Its molecular structure incorporates two key pharmacophoric elements: a cyclopentyl group and a 4-chlorophenoxy moiety. These structural features are recognized in medicinal chemistry for their ability to interact with biological targets. The 4-chlorophenoxy group is a known functional group in certain agrochemicals, such as the plant growth regulator 4-chlorophenoxyacetic acid (4-CPA), which acts as an auxin-type growth inhibitor . Furthermore, cyclopentyl substituents are frequently employed in the development of potent and selective ligands for G protein-coupled receptors (GPCRs) . This combination makes this compound a valuable intermediate for synthetic chemists working on the structure-activity relationship (SAR) optimization of lead compounds, particularly in the design of novel molecules for receptor binding studies. Researchers can utilize this compound to explore new chemical space in the search for modulators of various biological pathways. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H15ClO3

Molecular Weight

254.71 g/mol

IUPAC Name

cyclopentyl 2-(4-chlorophenoxy)acetate

InChI

InChI=1S/C13H15ClO3/c14-10-5-7-11(8-6-10)16-9-13(15)17-12-3-1-2-4-12/h5-8,12H,1-4,9H2

InChI Key

WCNYOWNZCIKSKC-UHFFFAOYSA-N

SMILES

C1CCC(C1)OC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

C1CCC(C1)OC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Ester Group Molecular Formula Molecular Weight Key Substituents logP (Predicted) Applications/Notes
Ethyl 2-(4-chlorophenoxy)acetate Ethyl C₁₀H₁₁ClO₃ 214.65 None ~2.5* Intermediate in drug synthesis
Centrophenoxine orotate 2-(Dimethylamino)ethyl C₁₄H₁₉ClN₂O₅ 330.77 Dimethylaminoethyl ~1.2* Nootropic agent
Ethyl (4-chlorosulfonyl-2-chloro-phenoxy)-acetate Ethyl C₁₀H₁₀Cl₂O₅S 313.15 Cl, SO₂Cl substituents 3.29 High reactivity for further synthesis
2-Bromo-2-(4-chlorophenoxy)acetate Ethyl C₁₀H₁₀BrClO₃ 293.54 Bromine at α-position ~2.8* Potential halogen-mediated activity

*Predicted using QSAR models.

Key Observations:

  • Cyclopentyl Group Impact: Cyclopentyl(4-chlorophenoxy)acetate likely exhibits higher lipophilicity (logP ~3.5–4.0) compared to ethyl (logP ~2.5) and dimethylaminoethyl (logP ~1.2) esters, enhancing membrane permeability but reducing aqueous solubility .
  • Substituent Effects: Halogens (Cl, Br) and sulfonyl groups increase molecular polarity and reactivity. For example, the chlorosulfonyl group in ethyl (4-chlorosulfonyl-2-chloro-phenoxy)-acetate enhances electrophilicity, making it suitable for nucleophilic substitution reactions .

Stability and Environmental Impact

  • Ethyl Esters : Hydrolyze slowly under physiological conditions (pH 7.4), with half-lives >24 hours .
  • Chlorosulfonyl Derivatives : Highly reactive; may hydrolyze to sulfonic acids in aqueous environments, requiring careful handling .
  • Cyclopentyl Ester Stability : Expected to resist hydrolysis longer than ethyl esters due to steric protection of the ester bond, but empirical data are lacking.

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